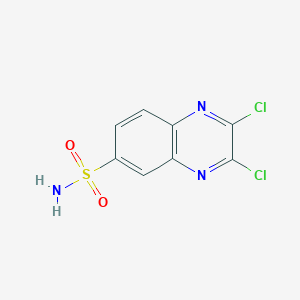
2,3-Dichloroquinoxaline-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloroquinoxaline-6-sulfonamide is a nitrogen-based heterocyclic compound that has garnered significant interest due to its wide range of applications in various fields. This compound is an aromatic molecule frequently used as a synthetic intermediate in materials science, pharmaceuticals, and organic chemistry . Its structure consists of a quinoxaline ring substituted with chlorine atoms at positions 2 and 3, and a sulfonamide group at position 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloroquinoxaline-6-sulfonamide typically involves the functionalization of 2,3-dichloroquinoxaline with various nucleophiles. One common method includes the reaction of 2,3-dichloroquinoxaline with thiourea in a solvent such as 1,4-dioxane . This reaction yields the desired sulfonamide derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs nucleophilic aromatic substitution reactions. The process involves the use of electron-deficient arenes and nucleophiles to achieve high yields of the target compound . The reaction conditions are optimized to ensure cost-effectiveness and scalability for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dichloroquinoxaline-6-sulfonamide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of chlorine atoms at positions 2 and 3 makes it a good electrophilic partner for nucleophilic substitution reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as thiourea and hydrazonodithioates are commonly used in nucleophilic substitution reactions with this compound.
Oxidation and Reduction: Specific oxidizing and reducing agents can be employed to modify the quinoxaline ring and sulfonamide group, leading to various derivatives.
Major Products: The major products formed from these reactions include 2,3-disubstituted quinoxalines and condensed quinoxalines, which have diverse biological and pharmacological properties .
Applications De Recherche Scientifique
2,3-Dichloroquinoxaline-6-sulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Dichloroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group inhibits the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes . This inhibition can result in antimicrobial effects, making the compound useful in treating infections.
Comparaison Avec Des Composés Similaires
Quinoxaline: A nitrogen-containing heterocyclic compound with similar structural features.
Thiazoloquinoxaline: A derivative with a thiazole ring fused to the quinoxaline core.
Dithioloquinoxaline: A compound with a dithiol ring fused to the quinoxaline core.
Uniqueness: 2,3-Dichloroquinoxaline-6-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms and the sulfonamide group enhances its electrophilic nature, making it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H5Cl2N3O2S |
|---|---|
Poids moléculaire |
278.11 g/mol |
Nom IUPAC |
2,3-dichloroquinoxaline-6-sulfonamide |
InChI |
InChI=1S/C8H5Cl2N3O2S/c9-7-8(10)13-6-3-4(16(11,14)15)1-2-5(6)12-7/h1-3H,(H2,11,14,15) |
Clé InChI |
REZAAULTHORKFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)N)N=C(C(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13522035.png)
![3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride](/img/structure/B13522043.png)
amino}-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B13522053.png)

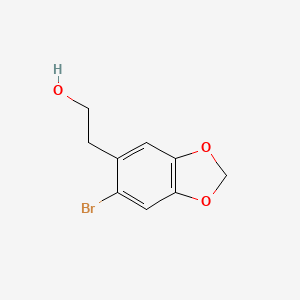
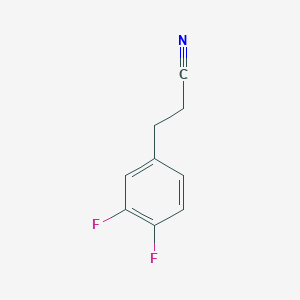

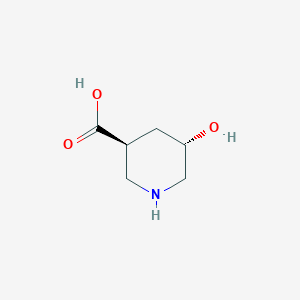

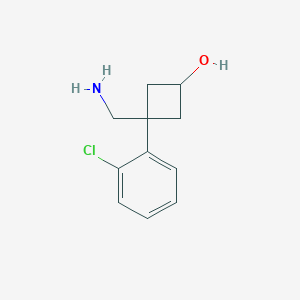

![rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13522118.png)
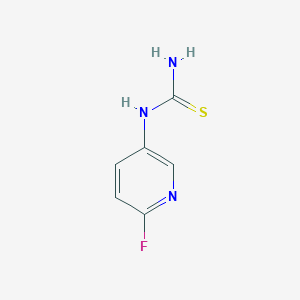
![1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride](/img/structure/B13522123.png)
